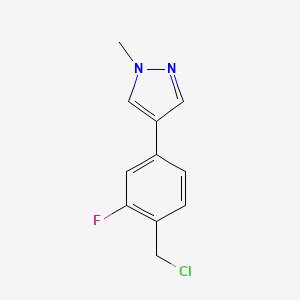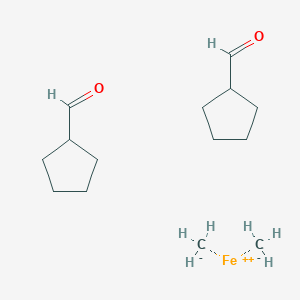
1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H7BrF3NO3S and a molecular weight of 358.13 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one under controlled conditions. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring or the propan-2-one moiety.
Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and nitro group play crucial roles in its reactivity, allowing it to participate in substitution and reduction reactions. The trifluoromethylthio group enhances its stability and reactivity under specific conditions .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one include:
1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has an additional bromine atom, which may alter its reactivity and applications.
1-Bromo-3-(5-nitro-2-(trifluoromethyl)phenyl)propan-2-one: Lacks the thio group, which can significantly change its chemical properties and uses.
Propriétés
Formule moléculaire |
C10H7BrF3NO3S |
|---|---|
Poids moléculaire |
358.13 g/mol |
Nom IUPAC |
1-bromo-3-[5-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3NO3S/c11-5-8(16)4-6-3-7(15(17)18)1-2-9(6)19-10(12,13)14/h1-3H,4-5H2 |
Clé InChI |
LFIQWPBVKHICMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)CBr)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-5-bromo-2,3-dihydro-1H-inden-2-amine ((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14039743.png)
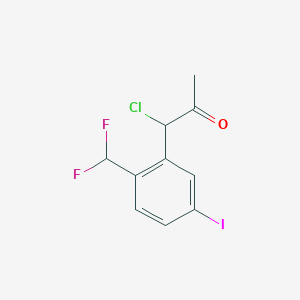
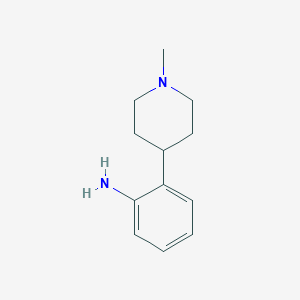
![2-Oxaspiro[3.4]octan-6-amine](/img/structure/B14039760.png)



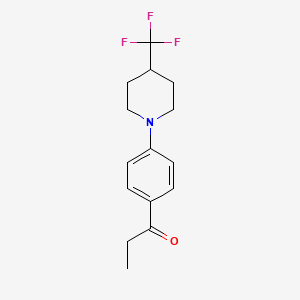
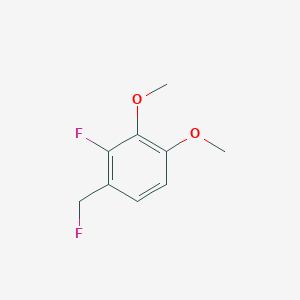
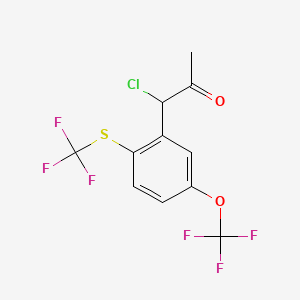

![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
